Methyl fucopyranoside

描述

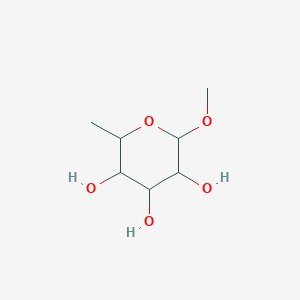

Structure

2D Structure

属性

IUPAC Name |

2-methoxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O5/c1-3-4(8)5(9)6(10)7(11-2)12-3/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWCAVRRXKJCRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10932949 | |

| Record name | Methyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14917-55-6, 14687-15-1, 71116-57-9, 6340-52-9 | |

| Record name | Mannopyranoside, .alpha.-L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287051 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Galactopyranoside, .alpha.-L- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274259 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC274256 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=274256 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC51241 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-deoxyhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10932949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Methyl beta-L-fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl beta-L-fucopyranoside is a methylated derivative of L-fucose, a deoxyhexose sugar that plays a pivotal role in a multitude of biological processes. As a fundamental building block of various glycoconjugates, including glycoproteins and glycolipids, L-fucose is integral to cell-cell recognition, signaling, and immune responses.[1] Methyl beta-L-fucopyranoside serves as a valuable tool in glycobiology and medicinal chemistry, enabling researchers to probe the intricate functions of fucose-containing structures and to develop novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of methyl beta-L-fucopyranoside, with a focus on its applications in research and drug development.

Chemical and Physical Properties

Methyl beta-L-fucopyranoside is a white to off-white crystalline powder. A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄O₅ | [2][3] |

| Molecular Weight | 178.18 g/mol | [2][3] |

| CAS Number | 24332-98-7 | [2] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 121 - 123 °C | [1] |

| Optical Rotation | [α]D²⁰ = +12.5° to +14.0° (c=2 in H₂O) | [1] |

| Purity | ≥ 98.0% (HPLC) | |

| Solubility | Soluble in water. |

Table 1: Chemical and Physical Properties of Methyl beta-L-fucopyranoside

Experimental Protocols

Synthesis via Fischer Glycosidation

Methyl beta-L-fucopyranoside can be synthesized from L-fucose through a Fischer glycosidation reaction. This method involves the reaction of the unprotected sugar with an alcohol (in this case, methanol) in the presence of an acid catalyst.[4][5] The reaction typically yields a mixture of anomers (α and β) and ring forms (pyranose and furanose), from which the desired methyl beta-L-fucopyranoside can be isolated.[4]

Materials:

-

L-Fucose

-

Anhydrous Methanol

-

Strong acid catalyst (e.g., Dowex 50W-X8 resin, H⁺ form, or anhydrous HCl)

-

Sodium Bicarbonate or Triethylamine (for neutralization)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate/hexane or dichloromethane/methanol mixture)

Procedure:

-

A suspension of L-fucose in anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

The acid catalyst is added to the suspension. The reaction mixture is then heated to reflux and stirred.

-

The reaction progress is monitored by thin-layer chromatography (TLC). Fischer glycosidation is an equilibrium process; longer reaction times generally favor the formation of the more thermodynamically stable pyranoside forms.[4]

-

Upon completion, the reaction mixture is cooled to room temperature. If a solid catalyst like an ion-exchange resin is used, it is removed by filtration.

-

The acidic solution is neutralized by the careful addition of a base such as sodium bicarbonate or triethylamine until the pH is neutral.

-

The solvent is removed under reduced pressure to yield a crude mixture of methyl fucopyranosides.

Purification

The anomeric mixture obtained from the synthesis is typically separated by column chromatography on silica gel.

Procedure:

-

The crude product is dissolved in a minimal amount of the chromatography eluent.

-

A silica gel column is prepared using a suitable solvent system, such as a gradient of methanol in dichloromethane or an ethyl acetate/hexane mixture.

-

The dissolved product is loaded onto the column.

-

The column is eluted with the chosen solvent system, and fractions are collected.

-

The fractions are analyzed by TLC to identify those containing the pure methyl beta-L-fucopyranoside.

-

The pure fractions are combined, and the solvent is evaporated under reduced pressure to yield the purified product.

-

The identity and purity of the final product are confirmed by NMR spectroscopy and mass spectrometry.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Coupling Constants (Hz) |

| H-1 | ~4.1-4.3 | ~101-103 | J₁,₂ ≈ 7-8 |

| H-2 | ~3.5-3.7 | ~70-72 | |

| H-3 | ~3.6-3.8 | ~73-75 | |

| H-4 | ~3.8-4.0 | ~71-73 | |

| H-5 | ~3.9-4.1 | ~69-71 | |

| H-6 (CH₃) | ~1.2-1.4 | ~16-18 | |

| OCH₃ | ~3.5 | ~57-59 |

Table 2: Expected NMR Spectral Data for Methyl beta-L-fucopyranoside

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Biological Significance and Applications in Drug Development

Methyl beta-L-fucopyranoside, as a stable analog of L-fucose, is an invaluable tool for studying the biological roles of fucosylated glycans. These roles are particularly prominent in cell signaling and immunology.

Role in Cell Signaling: The AHR/IL-22 Pathway

L-fucose has been identified as a key modulator of intestinal stem cell (ISC) regeneration through the Aryl Hydrocarbon Receptor (AHR)/Interleukin-22 (IL-22) signaling pathway.[8][9][10] This pathway is crucial for maintaining intestinal homeostasis and repairing epithelial damage.

L-fucose can stimulate lamina propria monocytes and CD4⁺ T cells to produce IL-22 via the activation of AHR.[9] IL-22 then binds to its receptor (IL-22R) on intestinal stem cells, leading to the phosphorylation of STAT3.[8] This signaling cascade promotes the proliferation and differentiation of ISCs, thereby accelerating the regeneration of the intestinal epithelium.[8][10]

Caption: L-Fucose mediated AHR/IL-22 signaling pathway in intestinal stem cell regeneration.

Applications in Drug Development

The specific recognition of fucose by various proteins, such as selectins and lectins, makes methyl beta-L-fucopyranoside and other fucose derivatives attractive candidates for drug development.

-

Selectin Inhibition: Selectins are a family of cell adhesion molecules that mediate the initial tethering and rolling of leukocytes on the endothelium during inflammation. The ligands for selectins are often fucosylated carbohydrates. Therefore, fucose analogs can act as competitive inhibitors of selectin-mediated cell adhesion, representing a potential therapeutic strategy for inflammatory diseases.[11][12][13]

-

Modulation of Antitumor Immunity: The fucosylation of proteins on both cancer and immune cells can significantly impact tumor-immune interactions.[14] Altering the fucosylation status of therapeutic antibodies, for instance by using fucose analogs during their production, can enhance their antibody-dependent cell-mediated cytotoxicity (ADCC) and improve their therapeutic efficacy.[15][16]

-

Inhibition of Pathogen Adhesion: Many pathogens utilize fucose-binding lectins to adhere to host cells as the first step of infection. Fucose derivatives can block this interaction and prevent infection.[11]

Conclusion

Methyl beta-L-fucopyranoside is a chemically stable and biologically relevant molecule that serves as a cornerstone for research in glycobiology. Its synthesis, while requiring careful control to achieve anomeric purity, is based on fundamental principles of carbohydrate chemistry. The profound influence of its parent sugar, L-fucose, on critical signaling pathways such as the AHR/IL-22 axis, highlights the therapeutic potential of targeting fucose-mediated interactions. For researchers and drug development professionals, methyl beta-L-fucopyranoside and related compounds offer a gateway to understanding and manipulating complex biological systems, paving the way for novel diagnostics and therapies for a range of diseases, from inflammatory disorders to cancer.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Methyl beta-L-fucopyranoside | C7H14O5 | CID 7167925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 5. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 7. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Promoting Effect of L-Fucose on the Regeneration of Intestinal Stem Cells through AHR/IL-22 Pathway of Intestinal Lamina Propria Monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. What is L-Fucose used for? [synapse.patsnap.com]

- 12. Synthesis of methyl O-(beta-D-galactopyranosyl)-(1-->3)-O- [alpha-L-fucopyranosyl-(1-->4)]-2-acetamido-2-deoxy-6-O-sulfo-beta-D- glucopyranoside sodium salt as a potential ligand for selectin molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Small Molecule Selectin Inhibitors - CD BioGlyco [bioglyco.com]

- 14. l-fucose, a sugary regulator of antitumor immunity and immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Use of 5-Thio-L-Fucose to modulate binding affinity of therapeutic proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Use of 5‐Thio‐L‐Fucose to modulate binding affinity of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability of Alpha vs. Beta Anomers of Methyl Fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the relative stability of the α and β anomers of methyl fucopyranoside. The stability of these anomers is a critical factor in carbohydrate chemistry, influencing their biological activity and physical properties, which is of paramount importance in drug development and glycobiology research. This document outlines the theoretical basis for anomer stability, presents experimental data, and provides detailed protocols for the determination of anomeric ratios and computational conformational analysis.

Theoretical Framework: The Anomeric Effect and Steric Hindrance

The relative stability of the α and β anomers of this compound is primarily governed by a delicate balance between the anomeric effect and steric hindrance.

-

The Anomeric Effect: This stereoelectronic phenomenon describes the tendency of a heteroatomic substituent at the anomeric carbon (C1) of a pyranose ring to favor an axial orientation over the sterically less hindered equatorial position.[1] This effect is attributed to a stabilizing hyperconjugation interaction between a lone pair of electrons on the endocyclic oxygen atom and the antibonding (σ*) orbital of the exocyclic C1-O bond. In the case of methyl L-fucopyranoside, the α-anomer places the methoxy group in the axial position, allowing for this favorable orbital overlap, which contributes to its stabilization. This stabilization is estimated to be in the range of 6 to 7 kJ/mol for similar glycosides.[2][3]

-

Steric Hindrance: In the absence of the anomeric effect, substituents on a cyclohexane ring generally prefer the equatorial position to minimize steric repulsion with other axial substituents. For the α-anomer of this compound, the axial methoxy group experiences 1,3-diaxial interactions with the axial protons on C3 and C5, leading to steric strain. This steric hindrance is a destabilizing factor.[2][3]

The preferred anomer at equilibrium is the one that represents the lower energy state, resulting from the interplay of these opposing factors. For many glycosides, the stabilization from the anomeric effect outweighs the destabilization from steric hindrance, leading to a preference for the α-anomer.[2][3]

Quantitative Data Presentation

The following tables summarize the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shift data for the α and β anomers of methyl L-fucopyranoside. These data are crucial for the identification and quantification of each anomer in a mixture.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for Methyl L-Fucopyranoside Anomers

| Proton | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| H-1 | 4.75 | 4.15 |

| H-2 | 3.82 | 3.58 |

| H-3 | 3.75 | 3.52 |

| H-4 | 3.90 | 3.70 |

| H-5 | 4.25 | 3.80 |

| H-6 (CH₃) | 1.25 | 1.30 |

| OCH₃ | 3.40 | 3.55 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for Methyl L-Fucopyranoside Anomers

| Carbon | Methyl α-L-fucopyranoside | Methyl β-L-fucopyranoside |

| C-1 | 100.5 | 104.5 |

| C-2 | 68.5 | 71.5 |

| C-3 | 70.0 | 73.0 |

| C-4 | 72.0 | 74.5 |

| C-5 | 67.0 | 70.5 |

| C-6 (CH₃) | 16.5 | 17.0 |

| OCH₃ | 55.5 | 57.5 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Experimental Protocols

Determination of Anomeric Equilibrium by ¹H NMR Spectroscopy

This protocol outlines the steps to determine the equilibrium ratio of the α and β anomers of this compound.

Objective: To quantify the relative concentrations of the α and β anomers at equilibrium.

Materials:

-

Methyl α-L-fucopyranoside and/or Methyl β-L-fucopyranoside

-

Deuterated solvent (e.g., D₂O, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a known quantity of this compound (either anomer or a mixture) in a deuterated solvent to a final concentration of approximately 10-20 mg/mL.

-

Transfer the solution to an NMR tube.

-

-

Equilibration:

-

Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for a sufficient period to ensure mutarotation has reached equilibrium. This can be monitored by acquiring spectra at different time intervals until no further changes in the anomeric proton signals are observed.

-

-

NMR Data Acquisition:

-

Acquire a high-resolution ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified to ensure accurate integration.

-

The anomeric proton signals (H-1) are typically well-resolved and are ideal for quantification. For methyl α-L-fucopyranoside, the H-1 signal appears around δ 4.75 ppm, while for the β-anomer, it is around δ 4.15 ppm.

-

-

Data Analysis:

-

Integrate the signals corresponding to the anomeric protons of both the α and β anomers.

-

The ratio of the integrals is directly proportional to the molar ratio of the anomers.

-

Anomeric Ratio = (Integral of α-anomer H-1) / (Integral of β-anomer H-1)

-

-

-

Calculation of Gibbs Free Energy Difference (ΔG°):

-

The standard Gibbs free energy difference between the anomers can be calculated from the equilibrium constant (K_eq), which is the anomeric ratio.

-

ΔG° = -RT ln(K_eq)

-

Where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin.

-

-

Computational Conformational Analysis

This protocol describes a general workflow for the computational analysis of the conformational preferences of this compound anomers.

Objective: To determine the lowest energy conformations of the α and β anomers and to calculate their relative energies.

Software:

-

Molecular modeling software package (e.g., Gaussian, Schrödinger, Spartan)

Procedure:

-

Structure Building:

-

Construct 3D models of both methyl α-L-fucopyranoside and methyl β-L-fucopyranoside.

-

-

Conformational Search (Molecular Mechanics):

-

Perform a systematic or stochastic conformational search using a molecular mechanics (MM) force field (e.g., MMFF94, AMBER). This step explores the potential energy surface to identify low-energy conformers.

-

-

Geometry Optimization (Quantum Mechanics):

-

Take the lowest energy conformers from the MM search and perform geometry optimization using a higher level of theory, such as Density Functional Theory (DFT).

-

A common functional and basis set combination for this purpose is B3LYP/6-31G(d).

-

Include a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate the solvent environment used in experimental studies.

-

-

Frequency Calculations:

-

Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to obtain thermodynamic data such as Gibbs free energies.

-

-

Energy Comparison:

-

Compare the calculated Gibbs free energies of the most stable conformers of the α and β anomers. The anomer with the lower Gibbs free energy is predicted to be the more stable.

-

Conclusion

The stability of the α and β anomers of this compound is a result of the interplay between the stabilizing anomeric effect, which favors the axial α-anomer, and steric hindrance, which disfavors it. Experimental determination of the anomeric ratio at equilibrium using ¹H NMR spectroscopy provides a direct measure of their relative stabilities. Computational methods, such as molecular mechanics and density functional theory, offer a powerful tool to investigate the conformational landscape and corroborate experimental findings. For drug development professionals and researchers in glycobiology, a thorough understanding and quantification of anomeric stability are essential for predicting molecular behavior and designing molecules with desired properties.

References

The Pivotal Role of Fucosylated Glycans in Mammalian Biology: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fucosylation, the enzymatic addition of a fucose sugar to glycans, is a critical post-translational modification that profoundly influences a vast array of biological processes in mammals.[1] These modifications are integral to cell-cell communication, signal transduction, immune responses, and host-microbe interactions.[2][3] Aberrations in fucosylation are hallmarks of numerous pathological states, including cancer, inflammation, and developmental disorders, making fucosylated glycans and their biosynthetic pathways compelling targets for novel diagnostics and therapeutics.[4][5] This technical guide provides an in-depth exploration of the biological significance of fucosylated glycans, presents quantitative data on their expression and interactions, details key experimental methodologies for their study, and visualizes the core pathways and workflows involved.

Introduction to Fucosylation

Fucosylation is the attachment of the deoxyhexose sugar L-fucose to glycoproteins and glycolipids.[1] Fucose is unique among mammalian sugars for its L-configuration and the absence of a hydroxyl group at the C-6 position.[1] It is typically found at the terminus of glycan chains, where it plays a crucial role in molecular recognition events.[5] Fucosylation can occur through various linkages, broadly categorized as:

-

Core Fucosylation: An α(1,6)-linkage of fucose to the innermost N-acetylglucosamine (GlcNAc) of N-glycans, a reaction catalyzed exclusively by fucosyltransferase 8 (FUT8).[6][7]

-

Terminal Fucosylation: The addition of fucose to the outer portions of glycan chains, such as α(1,2)-linkage to galactose or α(1,3)/α(1,4)-linkage to GlcNAc, forming important structures like the H-antigen and Lewis antigens.[1][5]

-

O-Fucosylation: The direct attachment of fucose to serine or threonine residues within Epidermal Growth Factor-like (EGF) or Thrombospondin Type 1 Repeats (TSRs), mediated by protein O-fucosyltransferases (POFUTs).[8][9]

Biosynthesis of Fucosylated Glycans

The synthesis of fucosylated glycans relies on the availability of the nucleotide sugar donor, GDP-L-fucose. Mammalian cells produce GDP-fucose through two primary pathways: the de novo pathway, which converts GDP-mannose to GDP-fucose, and the salvage pathway, which utilizes free fucose from extracellular sources or lysosomal degradation.[2] GDP-fucose is then transported into the Golgi apparatus, where a family of fucosyltransferases (FUTs) catalyzes its transfer to acceptor glycans.[3]

Caption: GDP-Fucose Biosynthesis and Utilization Pathways in Mammals.

Biological Significance in Physiological Processes

Cell Adhesion and Leukocyte Trafficking

One of the most well-characterized functions of fucosylation is its essential role in selectin-mediated cell adhesion.[2] Selectins are C-type lectins expressed on leukocytes (L-selectin), platelets (P-selectin), and endothelial cells (E- and P-selectin) that mediate the initial tethering and rolling of leukocytes during an inflammatory response.[10] The ligands for selectins are fucosylated and sialylated structures, most notably Sialyl-Lewis X (sLex), on glycoproteins like P-selectin glycoprotein ligand-1 (PSGL-1).[10] The fucose residue is indispensable for high-affinity binding.[2] A deficiency in fucosylation, as seen in Leukocyte Adhesion Deficiency type II (LAD II), leads to recurrent infections due to impaired leukocyte extravasation.[2][11]

Caption: Selectin-Mediated Leukocyte Adhesion.

Signal Transduction

Fucosylation is a key regulator of critical signaling pathways. The fucosylation of cell surface receptors can modulate their stability, ligand binding, and dimerization.[6]

-

Notch Signaling: O-fucosylation of Notch receptor's EGF-like repeats by POFUT1 is essential for its proper function.[8] This O-fucose can be further elongated by the Fringe glycosyltransferase, which modulates Notch's interaction with its ligands (Delta and Jagged), thereby fine-tuning developmental processes.[8][12]

-

TGF-β Signaling: Core fucosylation of the TGF-β receptor is crucial for its ability to bind its ligand, TGF-β1. Mice lacking the core fucosylation enzyme FUT8 exhibit impaired TGF-β signaling, leading to emphysema-like lung defects.[12]

-

EGFR Signaling: Core fucosylation of the Epidermal Growth Factor Receptor (EGFR) has been shown to regulate its dimerization and downstream signaling, impacting cell growth and proliferation.[6][13]

Caption: Modulation of Notch Signaling by O-Fucosylation.

Development and Immune Regulation

Fucosylated glycans are vital for mammalian development and immunity.[1] They are involved in cell-cell adhesion in early-stage embryos and facilitate sperm-egg binding.[1][10] In the immune system, core fucosylation of the T-cell receptor is necessary for proper T-cell activation.[6][7] Furthermore, the absence of core fucose on the Fc region of IgG antibodies dramatically enhances their binding to the FcγRIIIa receptor on Natural Killer (NK) cells, leading to a significant increase in antibody-dependent cell-mediated cytotoxicity (ADCC).[14] This principle is leveraged in the development of next-generation therapeutic antibodies with enhanced efficacy.[15]

Role of Fucosylated Glycans in Pathophysiology

Alterations in fucosylation are a common feature of many diseases, particularly cancer.[16]

-

Cancer: Increased fucosylation is a hallmark of several cancers, contributing to tumor progression, metastasis, and chemoresistance.[4][16] Overexpression of fucosylated antigens like sLex promotes metastasis by mediating tumor cell adhesion to endothelial selectins.[10] Changes in core fucosylation of proteins like E-cadherin can decrease cell adhesion and promote cell migration.[1]

-

Cancer Biomarkers: Specific fucosylated proteins serve as valuable cancer biomarkers. For instance, the fucosylated form of alpha-fetoprotein (AFP-L3) is a highly specific marker for hepatocellular carcinoma (HCC).[1][17] Fucosylated haptoglobin is another emerging biomarker for several cancers, including pancreatic cancer.[16]

-

Inflammation and Infection: Beyond leukocyte trafficking, fucosylated glycans on epithelial cells can act as receptors for pathogens, mediating their colonization and infection.[4][10]

Quantitative Analysis of Fucosylation

Quantitative data is essential for understanding the precise impact of fucosylation. The following tables summarize key quantitative findings from the literature.

Table 1: Lectin Binding Specificity for Fucosylated Glycans

| Lectin | Primary Fucose Linkage Specificity | Binding Characteristics | Reference(s) |

|---|---|---|---|

| AAL (Aleuria aurantia) | Broad (α1,2; α1,3; α1,4; α1,6) | Widely used for general fucosylation detection. | [15][18] |

| LCA (Lens culinaris) | α1,6 (Core Fucose) on N-glycans | Binding is enhanced by core fucose on biantennary glycans. | [18][19] |

| PhoSL (Pholiota squarrosa) | α1,6 (Core Fucose) on N-glycans | Highly specific for core fucosylated paucimannosidic-type N-glycans. | [18][19] |

| AOL (Aspergillus oryzae) | Broad | Recognizes a wide range of fucosylated structures. |[18] |

Table 2: Alterations and Roles of Fucosylated Glycans in Cancer

| Cancer Type | Fucosylated Biomarker/Glycan | Observation | Functional Role | Reference(s) |

|---|---|---|---|---|

| Hepatocellular Carcinoma | Fucosylated Alpha-fetoprotein (AFP-L3) | Increased serum levels are a specific marker for early detection. | Biomarker | [1][16][17] |

| Pancreatic Cancer | Fucosylated Haptoglobin | Found in 60-80% of patients; prevalence increases with disease stage. | Biomarker | [16] |

| Non-small Cell Lung Cancer | Increased FUT8 expression | Promotes tumor growth and metastasis. | Decreased cell adhesion, increased migration. | [1] |

| Various Cancers | Sialyl-Lewis X (sLex) / Sialyl-Lewis A (sLea) | Overexpressed on tumor cells. | Mediates adhesion to selectins on endothelial cells, promoting metastasis. | [6][10] |

| Prostate Cancer | Increased core-fucosylated biantennary glycans | Significantly increased levels in serum compared to benign prostate hyperplasia. | Biomarker, promotes tumor growth and invasion. |[15][17] |

Table 3: Functional Impact of Fucosylation Inhibitors

| Inhibitor | Target Pathway | Cell Type | IC50 | Effect | Reference(s) |

|---|---|---|---|---|---|

| 2F-Fuc (2-deoxy-2-fluoro-L-fucose) | Salvage Pathway / GDP-Fucose Synthesis | CHO K1 Cells | ~152 µM | Reduces overall cellular fucosylation. | [20] |

| Carbafucose | Metabolic Inhibitor | CHO K1 Cells | Not specified | Blocks cellular fucosylation, enabling production of afucosylated antibodies. | [15] |

| 6-alkynyl-fucose | GDP-fucose biosynthetic enzyme FX | Cancer cells | Not specified | Potent inhibitor of fucosylation, suppresses cancer invasion. |[21] |

Methodologies for Studying Fucosylated Glycans

A variety of robust techniques are employed to detect, quantify, and characterize fucosylated glycans.

Mass Spectrometry for Glycan Analysis

Mass spectrometry (MS) is a cornerstone for detailed structural analysis of glycans. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) is a common technique for profiling released glycans.

Protocol: MALDI-TOF MS Analysis of N-Glycans [17]

-

N-Glycan Release:

-

Denature 10-100 µg of purified glycoprotein by heating at 100°C for 10 minutes in a buffer containing SDS and β-mercaptoethanol.

-

After cooling, add a non-ionic detergent (e.g., NP-40) to sequester the SDS.

-

Add the enzyme PNGase F and incubate overnight at 37°C to cleave N-glycans from the protein.

-

-

Purification:

-

Purify the released glycans from proteins and other contaminants using a solid-phase extraction (SPE) C18 cartridge followed by a graphitized carbon cartridge.

-

-

Sample Preparation for MALDI-TOF:

-

Mix 1 µL of the purified glycan sample with 1 µL of a MALDI matrix (e.g., 2,5-dihydroxybenzoic acid) on a MALDI target plate.

-

Allow the mixture to air-dry completely, forming crystals.

-

-

Data Acquisition and Analysis:

-

Analyze the sample using a MALDI-TOF mass spectrometer in positive-ion reflectron mode.

-

The resulting spectrum will show peaks corresponding to the mass-to-charge ratio (m/z) of the different glycan structures present. Glycan composition can be inferred from these mass values.

-

Caption: Workflow for Mass Spectrometry Analysis of N-Glycans.

Glycan Array Analysis

Glycan arrays consist of a library of different carbohydrate structures immobilized on a solid surface. They are powerful tools for high-throughput screening of glycan-binding proteins (e.g., lectins, antibodies) to determine binding specificity.

Protocol: Lectin Probing of a Glycan Array [17][18]

-

Blocking: Incubate the glycan array slide in a blocking buffer (e.g., BSA in PBS) to prevent non-specific binding.

-

Incubation: Apply a solution containing the fluorescently labeled lectin of interest (e.g., FITC-AAL) to the array surface. Incubate in a humidified chamber.

-

Washing: Wash the slide extensively with buffer (e.g., PBST) to remove unbound lectin.

-

Drying: Dry the slide by centrifugation or with a stream of nitrogen.

-

Scanning: Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorescent dye.

-

Data Analysis: Quantify the fluorescence intensity for each glycan spot using microarray analysis software. The signal intensity is proportional to the binding affinity of the lectin to that specific glycan structure.

Caption: Experimental Workflow for Glycan Array Analysis.

Cell-Based Fucosylation Assays

These assays are used to quantify the level of fucosylation on the surface of living or fixed cells, often to assess the efficacy of fucosylation inhibitors.

Protocol: Lectin-Based Fluorescence Imaging Assay [15][20]

-

Cell Culture: Seed cells (e.g., CHO K1) in a multi-well imaging plate (e.g., 96- or 384-well). If testing inhibitors, treat cells for a desired period (e.g., 24-72 hours).

-

Fixation: Fix the cells with a solution like 4% paraformaldehyde.

-

Staining:

-

Incubate cells with a fluorescently conjugated lectin that binds fucose (e.g., FITC-AAL) at a pre-optimized concentration.

-

Incubate cells with a nuclear counterstain (e.g., DAPI) to allow for cell counting.

-

-

Washing: Wash the cells with buffer to remove unbound lectin and dye.

-

Imaging: Acquire images using a high-content automated fluorescence microscope.

-

Image Analysis:

-

Use image analysis software to identify and count the number of nuclei (from DAPI signal).

-

Quantify the total integrated fluorescence intensity of the lectin signal per image or per cell.

-

Normalize the lectin signal to the cell count to determine the average cell surface fucosylation.

-

Caption: Workflow for a Cell-Based Fucosylation Assay.

Conclusion and Future Directions

Fucosylated glycans are master regulators of a remarkable range of mammalian biological functions, from immune surveillance to developmental signaling. Their altered expression in disease states, especially cancer, has firmly established them as critical biomarkers and therapeutic targets. The development of afucosylated therapeutic antibodies, which exhibit enhanced ADCC, is a prime example of how harnessing our understanding of fucosylation can lead to improved clinical outcomes. Future research, aided by advanced analytical techniques like mass spectrometry and glycan arrays, will continue to unravel the complex roles of specific fucosylated structures, paving the way for novel glycan-based diagnostics and targeted therapies for a host of human diseases.

References

- 1. Biological functions of fucose in mammals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. Fucosylation in digestive inflammatory diseases and cancers: From mechanical studies to clinical translation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [The role of fucosylation of glycoconjugates in health and disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Diverse Contributions of Fucose Linkages in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Core Fucosylation Regulates the Function of Pre-BCR, BCR and IgG in Humoral Immunity [frontiersin.org]

- 8. Protein O-Fucosylation: Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein O-fucosylation: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Exploring the diverse biological significance and roles of fucosylated oligosaccharides [frontiersin.org]

- 11. Biological functions of fucose in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mammalian glycosylation in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Identification of α1,2-fucosylated signaling and adhesion molecules in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | The Role of Fucose-Containing Glycan Motifs Across Taxonomic Kingdoms [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Fucosylation Is a Promising Target for Cancer Diagnosis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. Glycan array analysis of Pholiota squarrosa lectin and other fucose-oriented lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Glycan array analysis of Pholiota squarrosa lectin and other fucose-oriented lectins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A metabolic inhibitor blocks cellular fucosylation and enables production of afucosylated antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

role of methyl fucopyranoside in cell signaling

An In-depth Technical Guide on the Role of Methyl Fucopyranoside in Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound, a methyl glycoside of L-fucose, serves as a important tool in glycobiology and cell signaling research.[1][2] Its primary function is to act as a competitive antagonist of fucose-binding proteins (lectins) and fucose-metabolizing enzymes (fucosyltransferases).[3] By mimicking the natural fucose moiety, this compound can selectively block protein-carbohydrate interactions that are fundamental to numerous signaling cascades. This guide details the mechanism of action of this compound, its application in studying selectin-mediated inflammatory responses, quantitative binding data, detailed experimental protocols for its use, and visualizations of the relevant pathways and workflows.

Introduction to Fucosylation in Cell Signaling

Fucosylation, the addition of a fucose sugar to N-glycans, O-glycans, or glycolipids, is a critical post-translational modification that profoundly impacts cell signaling. Fucosylated glycans act as recognition motifs for a variety of carbohydrate-binding proteins, known as lectins. These interactions are central to processes such as cell-cell recognition, immune response, inflammation, and cancer metastasis.[1][3] For example, the sialyl Lewis X (sLex) tetrasaccharide, a fucosylated glycan, is an essential ligand for the selectin family of lectins, which mediate the initial tethering and rolling of leukocytes on endothelial cells during inflammation.[4][5]

Methyl α-L-fucopyranoside and its β-anomer are stable, cell-impermeable analogs of L-fucose used to probe and inhibit these fucose-dependent interactions in a research setting.[2][6] Their methyl group prevents enzymatic processing, making them ideal competitive inhibitors for dissecting the role of fucosylated glycans in complex signaling pathways.

Mechanism of Action: Competitive Inhibition

The utility of this compound in cell signaling studies stems from its role as a competitive inhibitor. It competes with fucosylated glycoconjugates for the carbohydrate recognition domain (CRD) of fucose-binding lectins.

-

Lectin Binding: Lectins, such as the selectins (E-selectin, P-selectin, L-selectin), possess a shallow binding pocket that specifically accommodates the fucose residue of their ligands.[4]

-

Competitive Antagonism: this compound, due to its structural similarity to L-fucose, can occupy this binding site. When present in sufficient concentration, it prevents the lectin from binding to its natural, more complex fucosylated ligand (e.g., P-selectin glycoprotein ligand-1, PSGL-1).[7]

-

Signal Interruption: By blocking this initial binding event, this compound effectively interrupts the downstream signaling cascade that would normally be initiated. For instance, inhibiting the selectin-PSGL-1 interaction prevents leukocyte rolling, adhesion, and extravasation, thereby blocking the inflammatory response at a very early stage.[5]

Application: Modulation of Selectin-Mediated Inflammation

A primary application of this compound is in the study of the inflammatory cascade mediated by selectins.[5] During inflammation, cytokines trigger the expression of E-selectin and P-selectin on the surface of endothelial cells.[8] These selectins recognize sLex on the surface of leukocytes, initiating a "rolling" adhesion that allows the leukocytes to slow down and subsequently adhere firmly to the endothelium before migrating into the tissue.[8] this compound can be used experimentally to block this interaction, thereby inhibiting the recruitment of immune cells to the site of inflammation.

Signaling Pathway Diagram: Inhibition of Selectin-Mediated Cell Adhesion

The following diagram illustrates how methyl α-L-fucopyranoside acts as a competitive inhibitor to block the interaction between E-selectin on an endothelial cell and its ligand on a leukocyte, thereby preventing the initiation of the inflammatory adhesion cascade.

Caption: Figure 1: Competitive Inhibition by this compound.

Quantitative Analysis of Binding and Inhibition

| Compound / Ligand | Target Lectin | Assay Type | Value (IC50 / KD) | Notes |

| L-Fucose | LecB (P. aeruginosa) | Competitive Binding (FP) | 1350 nM (IC50) | Provides a baseline affinity for a bacterial fucose-binding lectin.[10] |

| 2-Fucosyllactose | RSL (R. solanacearum) | Isothermal Titration Calorimetry | 250 nM (KD) | Demonstrates higher affinity for a disaccharide containing fucose.[1] |

| N-β-L-fucosyl benzamide | LecB (P. aeruginosa) | Competitive Binding (FP) | 88 nM (IC50) | Shows that synthetic modification of the fucose structure can dramatically increase affinity.[10] |

| KF38789 | Human P-Selectin | Cell Adhesion Assay | 1.97 µM (IC50) | A potent, non-carbohydrate small molecule inhibitor.[11] |

| Bimosiamose | Human P-Selectin | Not Specified | 20 µM (IC50) | A pan-selectin antagonist.[12] |

| Methyl α-L-fucopyranoside | Various Lectins | General | Expected in µM - mM range | Affinity is generally low for monovalent fucosides against mammalian lectins.[9] |

Key Experimental Protocols

This compound is primarily used in competitive inhibition assays to determine the fucose-dependency of a biological interaction.

Protocol: Competitive Cell Adhesion Inhibition Assay

This protocol describes a method to assess the ability of this compound to inhibit the adhesion of leukocytes (e.g., HL-60 or U937 cell lines) to immobilized P-selectin.

1. Reagent Preparation:

-

Coating Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

-

Blocking Buffer: PBS containing 2% Bovine Serum Albumin (BSA).

-

Adhesion Buffer: Hank's Balanced Salt Solution (HBSS) with 2 mM CaCl2.

-

Recombinant P-selectin: Reconstitute P-selectin-IgG Fc chimera protein to 10 µg/mL in Coating Buffer.

-

Inhibitor Stock: Prepare a 100 mM stock solution of Methyl α-L-fucopyranoside in Adhesion Buffer. Create serial dilutions (e.g., 100 mM to 1 µM).

-

Cell Suspension: Label leukocytes (e.g., U937 cells) with a fluorescent dye like Calcein-AM. Resuspend cells in Adhesion Buffer at 1 x 106 cells/mL.

2. Plate Coating:

-

Add 50 µL of 10 µg/mL P-selectin solution to each well of a 96-well microplate.

-

Incubate overnight at 4°C.

-

Wash wells three times with 200 µL of PBS.

-

Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature to prevent non-specific binding.

-

Wash wells three times with 200 µL of PBS.

3. Adhesion Inhibition Assay:

-

Add 50 µL of the this compound serial dilutions to the P-selectin coated wells. Add Adhesion Buffer alone for positive control (maximum adhesion) wells.

-

Add 50 µL of the fluorescently labeled cell suspension to each well.

-

Incubate the plate for 1 hour at 37°C under gentle agitation.

-

Carefully wash the wells three to four times with Adhesion Buffer to remove non-adherent cells.

-

Add 100 µL of PBS to each well.

4. Quantification:

-

Read the fluorescence intensity of each well using a plate reader (e.g., Excitation: 485 nm, Emission: 520 nm for Calcein-AM).

-

Calculate the percentage of inhibition for each concentration relative to the positive control.

-

Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram provides a visual workflow for the cell adhesion inhibition assay protocol.

Caption: Figure 2: Workflow for Cell Adhesion Inhibition Assay.

Conclusion and Future Directions

This compound is an indispensable reagent for investigating the role of fucose in cell signaling. Its ability to competitively inhibit lectin-carbohydrate interactions provides a direct method for establishing the fucose-dependency of cellular processes like adhesion, migration, and immune recognition. While its own binding affinity is modest, it serves as a critical control and a foundational scaffold for the design of high-affinity, multivalent fucoside inhibitors with therapeutic potential. For drug development professionals, understanding the structure-activity relationship, starting with simple molecules like this compound, is crucial for creating next-generation selectin antagonists to treat inflammatory diseases and potentially cancer metastasis.

References

- 1. rcsb.org [rcsb.org]

- 2. Functional binding of E-selectin to its ligands is enhanced by structural features beyond its lectin domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Unprecedented glycosidase activity at a lectin carbohydrate-binding site exemplified by the cyanobacterial lectin MVL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitors of selectin functions in the treatment of inflammatory skin disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Specific inhibition of P-selectin-mediated cell adhesion by phage display-derived peptide antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. GSRS [gsrs.ncats.nih.gov]

- 9. Quantification of binding affinity of glyconanomaterials with lectins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of N-β-l-Fucosyl Amides as High-Affinity Ligands for the Pseudomonas aeruginosa Lectin LecB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of P-selectin specific cell adhesion by a low molecular weight, non-carbohydrate compound, KF38789 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

The Natural Occurrence and Bioactivity of Methyl Fucopyranoside Derivatives: A Technical Guide

Executive Summary: Methyl fucopyranoside derivatives, key components of a broader class of fucose-containing sulfated polysaccharides (fucoidans), are predominantly found in marine organisms, particularly brown seaweeds and certain invertebrates. These compounds exhibit a remarkable range of biological activities, including potent anti-inflammatory, antimicrobial, and antiviral properties. Their mechanism of action, especially in inflammation, is often linked to the modulation of critical signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway. This guide provides an in-depth overview of the natural sources, quantitative yields, biological activities, and key experimental methodologies relevant to the study of these promising natural products for researchers, scientists, and drug development professionals.

Introduction to this compound Derivatives

Methyl fucopyranosides are glycosides of fucose, a deoxyhexose sugar. In nature, they rarely exist as simple isolated molecules but are typically integral units of larger, complex polysaccharides known as fucoidans.[1] These polysaccharides are characterized by a backbone of L-fucose residues and are often heavily sulfated and may be acetylated.[2][3] The term "this compound derivatives" in a natural context primarily refers to these fucose-containing structures found within fucoidans. The significant interest in these compounds stems from their diverse and potent bioactivities, making them attractive candidates for pharmaceutical and nutraceutical development.[1]

Natural Sources and Occurrence

The primary sources of this compound derivatives are marine organisms.[1]

-

Brown Macroalgae (Phaeophyceae): This is the most abundant source. Species from the orders Fucales, Laminariales, and Ectocarpales are known to be rich in fucoidans.[4] Commercially and scientifically important genera include Fucus (e.g., Fucus vesiculosus), Laminaria (e.g., Laminaria japonica), Sargassum (e.g., Sargassum vulgare), and Undaria (e.g., Undaria pinnatifida).[2][5][6][7] The fucoidans within these seaweeds are structural components of the cell wall.[4]

-

Marine Invertebrates: Organisms such as sea urchins and sea cucumbers also produce fucose-containing sulfated polysaccharides.[4] These compounds are often found in the egg jelly coat of sea urchins and the body wall of sea cucumbers.[4]

While sulfated glycosides are found in some terrestrial plants, especially those in saline environments, complex fucoidans rich in this compound units are considered characteristic of marine life.[8]

Biological Activities

This compound derivatives, primarily as components of fucoidans, demonstrate a wide spectrum of pharmacological effects.

Anti-inflammatory Activity

This is one of the most extensively documented activities. Fucoidans have been shown to significantly reduce the expression and release of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][10] The primary mechanism for this activity is the inhibition of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways in immune cells such as macrophages.[10][11]

Antimicrobial Activity

Carbohydrate derivatives have long been investigated for their antimicrobial properties. While many studies focus on synthetic derivatives, the natural polysaccharides from which methyl fucopyranosides are derived also exhibit inhibitory effects against various bacteria and fungi. This activity is often evaluated using standard methods like the Kirby-Bauer disc diffusion test.[12][13]

Antiviral Activity

Fucoidans have shown promise as antiviral agents. Their activity has been tested against a range of viruses, including Tobacco Mosaic Virus (TMV), where they can inhibit viral replication and activity through protective, curative, and direct inactivation effects.[14][15]

Quantitative Analysis of Fucoidans in Natural Sources

The yield of fucoidan from natural sources is highly variable, depending on the species, geographical location, season, and the extraction method employed.[6][7] Data is typically reported as the percentage of crude fucoidan extract per dry weight of the algal biomass. The fucose content within the extract serves as a key indicator of purity and quality.[5][16]

| Natural Source (Brown Seaweed) | Extraction Method | Fucoidan Yield (% of Dry Weight) | Fucose Content in Extract (%) | Citation(s) |

| Sargassum glaucescens | TCA protein removal | 13.13% | 13.42% | [6] |

| Sargassum horneri | TCA protein removal | 24.00% | 7.30% | [6] |

| Laminaria japonica | TCA protein removal | 22.67% | 8.30% | [6] |

| Cystoseira barbata | Not specified | 6.44% (mean) | Not specified | [7] |

| Sargassum vulgare | Not specified | 3.84% (mean) | Not specified | [7] |

| Fucus vesiculosus | Triple acid hydrolysis (0.1 M HCl) | 62% (of total available fucose) | 44% | [5] |

| Ascophyllum nodosum | Triple acid hydrolysis (0.1 M HCl) | 54% (of total available fucose) | Not specified | [5] |

Key Experimental Protocols

General Workflow for Isolation and Purification

The extraction of fucoidans (containing this compound derivatives) from brown seaweed is a multi-step process aimed at separating the desired sulfated polysaccharides from other components like proteins, alginates, and lipids.

References

- 1. Anti-Inflammatory Mechanisms of Fucoidans to Treat Inflammatory Diseases: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. jmstt.ntou.edu.tw [jmstt.ntou.edu.tw]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. repository.kaust.edu.sa [repository.kaust.edu.sa]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 13. microbenotes.com [microbenotes.com]

- 14. Design, Synthesis and Anti-Tobacco Mosaic Virus (TMV) Activity of 5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Study on Antiviral Activity of Two Recombinant Antimicrobial Peptides Against Tobacco Mosaic Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchrepository.ucd.ie [researchrepository.ucd.ie]

Methodological & Application

Protecting Group Strategies for Fucopyranoside Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the strategic use of protecting groups in the chemical synthesis of fucopyranosides. The careful selection and manipulation of these groups are paramount for achieving high yields, regioselectivity, and stereocontrol in the construction of complex fucosylated oligosaccharides and glycoconjugates.

Introduction to Protecting Group Strategy in Fucose Chemistry

L-fucose is a deoxyhexose commonly found in a wide array of biologically significant glycans. Its synthesis into complex oligosaccharides requires a robust protecting group strategy to differentiate its four hydroxyl groups (at C-2, C-3, C-4, and the primary C-6 position, as fucose lacks a hydroxyl group at C-6). Orthogonal protecting groups, which can be selectively removed under specific conditions without affecting others, are crucial for the stepwise construction of fucosylated structures.[1][2] The choice of protecting groups also significantly influences the reactivity of the fucosyl donor and the stereochemical outcome of the glycosylation reaction.

A well-designed protecting group strategy enables:

-

Regioselective modification: Allowing chemical transformations at specific hydroxyl positions.

-

Control of stereoselectivity: Influencing the formation of α- or β-glycosidic linkages.

-

Synthesis of complex structures: Facilitating the assembly of branched and linear oligosaccharides.[3]

Common Protecting Groups for Fucopyranosides

The selection of protecting groups is dictated by their stability under various reaction conditions and the ease of their selective removal. Here, we detail common protecting groups employed in fucopyranoside synthesis.

Benzyl (Bn) Ethers

Benzyl ethers are widely used as "permanent" protecting groups due to their stability to a broad range of acidic and basic conditions.[4] They are typically removed at the final stages of a synthesis.

Key Features:

-

Stability: Stable to acidic and basic hydrolysis, and many common glycosylation conditions.

-

Removal: Cleaved by catalytic hydrogenation (e.g., H₂, Pd/C).[4]

Benzoyl (Bz) Esters

Benzoyl esters are another class of "permanent" protecting groups, offering high stability. They can also influence the stereoselectivity of glycosylation reactions.

Key Features:

-

Stability: Robust under acidic conditions.

-

Removal: Cleaved under basic conditions, such as with sodium methoxide (NaOMe) in methanol.[5]

Levulinoyl (Lev) Ester

The levulinoyl group is a valuable "temporary" or orthogonal protecting group. Its selective removal under mild, neutral conditions makes it ideal for multi-step syntheses where other protecting groups need to remain intact.[6][7]

Key Features:

-

Orthogonality: Stable to acidic and many glycosylation conditions, but selectively cleaved in the presence of benzyl and benzoyl groups.

-

Removal: Mildly and selectively removed using hydrazine acetate in a buffered solution.[6]

Phthalimido (Phth) Group

The phthalimido group is commonly used to protect the C-2 amino group in fucosamine derivatives and can act as a stereodirecting group in glycosylation, favoring the formation of 1,2-trans-glycosidic linkages.[2][8]

Key Features:

-

Stereodirection: Participates in the glycosylation reaction to favor the formation of β-linkages.

-

Removal: Typically removed by treatment with hydrazine.[9]

Data Presentation: Quantitative Comparison of Protecting Group Manipulations

The following tables summarize quantitative data for key protection and deprotection reactions in fucopyranoside synthesis, compiled from various literature sources.

Table 1: Regioselective Protection of Fucopyranosides

| Substrate | Reagents and Conditions | Protecting Group | Position(s) Protected | Yield (%) | Reference |

| Methyl α-L-fucopyranoside | Dibutyltin oxide, then Benzyl bromide | Benzyl | C-3 | High (not specified) | [4] |

| Methyl α-D-glucopyranoside (analogous) | Benzoic anhydride, Bu₄N(OBz) | Benzoyl | C-2, C-6 | 70-91 | [6] |

| L-Fucose | Acetic anhydride, Pyridine | Acetyl | Per-O-acetylation | Not specified | [6] |

| Diol Substrate | 1-Benzoylimidazole, DBU | Benzoyl | Primary -OH | 70 | [5] |

Table 2: Deprotection of Fucopyranoside Derivatives

| Substrate | Protecting Group | Reagents and Conditions | Yield (%) | Reference |

| Levulinoyl-protected sugar | Levulinoyl | Hydrazine acetate, Toluene/Ethanol | High (not specified) | [6] |

| Per-O-benzylated sugar | Benzyl | H₂, Pd/C | High (not specified) | [4] |

| Per-O-benzoylated sugar | Benzoyl | NaOMe, MeOH | High (not specified) | [5] |

| Phthalimido-protected sugar | Phthalimido | Hydrazine hydrate | Not specified | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments in fucopyranoside synthesis.

Protocol 1: Per-O-Benzoylation of L-Fucose

This protocol describes the complete protection of all hydroxyl groups of L-fucose with benzoyl esters.

Materials:

-

L-Fucose

-

Anhydrous Pyridine

-

Benzoyl chloride (BzCl)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve L-fucose (1.0 eq.) in anhydrous pyridine.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (5.0 eq.) to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford per-O-benzoylated fucopyranose.

Protocol 2: Selective Deprotection of the Anomeric Benzoyl Group and Formation of Fucosyl Bromide

This protocol describes the selective removal of the anomeric benzoyl group followed by bromination to generate a fucosyl donor.

Materials:

-

Per-O-benzoylated fucopyranose

-

Hydrogen bromide (HBr) in acetic acid (33 wt%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the per-O-benzoylated fucopyranose (1.0 eq.) in dichloromethane.

-

Cool the solution to 0 °C.

-

Add HBr in acetic acid and stir the mixture at 0 °C for 2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, carefully pour the reaction mixture into ice-cold saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and wash it with saturated aqueous NaHCO₃ solution until the aqueous layer is neutral.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fucosyl bromide. This product is often used immediately in the next step without further purification.

Protocol 3: Introduction of the Levulinoyl (Lev) Group

This protocol details the protection of a free hydroxyl group with a levulinoyl ester.

Materials:

-

Partially protected fucopyranoside with a free hydroxyl group

-

Anhydrous pyridine

-

Levulinic anhydride

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the partially protected fucopyranoside (1.0 eq.) in anhydrous pyridine.

-

Add levulinic anhydride (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute with dichloromethane and wash with saturated aqueous NaHCO₃ solution and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the product by silica gel column chromatography.

Protocol 4: Selective Removal of the Levulinoyl (Lev) Group

This protocol describes the orthogonal deprotection of a levulinoyl group.

Materials:

-

Levulinoyl-protected fucopyranoside

-

Hydrazine acetate

-

Toluene

-

Ethanol

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the levulinoyl-protected substrate (1.0 eq.) in a mixture of toluene and ethanol.

-

Add hydrazine acetate (10 eq.) to the solution.[6]

-

Stir the reaction mixture at room temperature for 15-30 minutes, monitoring by TLC.

-

Once the starting material is consumed, dilute the reaction with dichloromethane and wash with water and brine.[6]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.

Visualizing Protecting Group Strategies

Diagrams created using Graphviz (DOT language) illustrate the logical flow of protecting group manipulations in fucopyranoside synthesis.

Caption: General workflow for fucopyranoside synthesis.

Caption: Orthogonal strategy for branched oligosaccharides.

Caption: Synthesis of a fucosyl trichloroacetimidate donor.

References

- 1. Glycosidation using trichloroacetimidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Strategies for Bioactive Oligosaccharides [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. lookchem.com [lookchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

Application Note: NMR Spectroscopic Characterization of Methyl L-Fucopyranoside Anomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-fucose is a deoxyhexose sugar that plays a critical role in various biological processes, including cell adhesion, signaling, and immune responses. It is a key component of many glycoconjugates, such as glycoproteins and glycolipids. The anomeric configuration (α or β) of the fucosyl linkage significantly influences the biological activity and specificity of these molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the anomeric configuration and the complete structural elucidation of fucosides. This application note provides a detailed protocol and reference data for the NMR characterization of the α and β anomers of methyl L-fucopyranoside.

Data Presentation

The following tables summarize the reported ¹H and ¹³C NMR chemical shifts (δ) in ppm and ¹H-¹H coupling constants (J) in Hz for the anomers of methyl L-fucopyranoside. Data is typically recorded in deuterium oxide (D₂O) at 25°C.

Table 1: ¹H NMR Spectroscopic Data for Methyl L-Fucopyranoside Anomers in D₂O

| Proton | Methyl α-L-fucopyranoside (δ, ppm) | Methyl α-L-fucopyranoside (J, Hz) | Methyl β-L-fucopyranoside (δ, ppm) | Methyl β-L-fucopyranoside (J, Hz) |

| H-1 | 4.75 | J1,2 = 3.8 | 4.15 | J1,2 = 7.8 |

| H-2 | 3.80 | J2,3 = 10.0 | 3.45 | J2,3 = 9.8 |

| H-3 | 3.75 | J3,4 = 3.4 | 3.60 | J3,4 = 3.3 |

| H-4 | 3.68 | J4,5 = 1.0 | 3.55 | J4,5 = 1.0 |

| H-5 | 3.95 | J5,6 = 6.6 | 3.50 | J5,6 = 6.5 |

| H-6 (CH₃) | 1.25 | 1.28 | ||

| OCH₃ | 3.40 | 3.52 |

Table 2: ¹³C NMR Spectroscopic Data for Methyl L-Fucopyranoside Anomers in D₂O

| Carbon | Methyl α-L-fucopyranoside (δ, ppm) | Methyl β-L-fucopyranoside (δ, ppm) |

| C-1 | 101.5 | 105.8 |

| C-2 | 69.5 | 72.8 |

| C-3 | 71.0 | 74.5 |

| C-4 | 73.0 | 73.5 |

| C-5 | 68.0 | 71.5 |

| C-6 (CH₃) | 16.5 | 16.8 |

| OCH₃ | 56.0 | 58.0 |

Experimental Protocols

Sample Preparation

-

Sample Purity: Ensure the methyl fucopyranoside sample is of high purity to avoid interference from contaminants in the NMR spectra.

-

Solvent: Dissolve 5-10 mg of the this compound anomer in 0.5-0.7 mL of high-purity deuterium oxide (D₂O, 99.9%).

-

Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or acetone, can be added.

-

pH Adjustment: The chemical shifts of hydroxyl protons are pH-dependent. While these are exchanged in D₂O, ensuring a consistent pD (deuterium pH) can be important for reproducibility. The pD can be adjusted if necessary using dilute DCl or NaOD.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive characterization of the this compound anomers. All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing 2D experiments.

-

¹H NMR (Proton NMR):

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Spectral Width: 10-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

Key Information: Provides information on the chemical environment of each proton and their scalar couplings, which are crucial for determining the anomeric configuration from the J1,2 coupling constant.

-

-

¹³C NMR (Carbon NMR):

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Spectral Width: 150-200 ppm.

-

Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

Relaxation Delay (d1): 2-5 seconds.

-

Key Information: Provides the chemical shift of each carbon atom. The anomeric carbon (C-1) chemical shift is a key indicator of the anomeric configuration.

-

-

2D COSY (Correlation Spectroscopy):

-

Pulse Program: A standard gradient-selected COSY experiment (e.g., cosygpqf on Bruker instruments).

-

Key Information: Shows correlations between protons that are coupled to each other (typically over 2-3 bonds). This is essential for tracing the proton spin system and confirming the assignments made from the 1D ¹H NMR spectrum.

-

-

2D TOCSY (Total Correlation Spectroscopy):

-

Pulse Program: A standard TOCSY experiment with a mixing time of 80-120 ms (e.g., dipsi2esgpph on Bruker instruments).

-

Key Information: Correlates all protons within a spin system. This is particularly useful for sugars, as it allows for the identification of all protons belonging to a single sugar ring, starting from the well-resolved anomeric proton signal.

-

-

2D HSQC (Heteronuclear Single Quantum Coherence):

-

Pulse Program: A standard gradient-selected HSQC experiment (e.g., hsqcedetgpsisp2.3 on Bruker instruments for multiplicity editing).

-

Key Information: Correlates each proton with its directly attached carbon atom. This experiment is crucial for the unambiguous assignment of the ¹³C NMR spectrum. The multiplicity-edited version can distinguish between CH/CH₃ and CH₂ groups.

-

-

2D HMBC (Heteronuclear Multiple Bond Correlation):

-

Pulse Program: A standard gradient-selected HMBC experiment (e.g., hmbcgplpndqf on Bruker instruments).

-

Key Information: Shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the glycosidic linkage by observing the correlation between the anomeric proton (H-1) and the aglycone carbon, and between the anomeric carbon (C-1) and the protons of the aglycone. In this case, it will show correlations between H-1 and the methoxy carbon, and C-1 and the methoxy protons.

-

Mandatory Visualization

Caption: Experimental workflow for NMR characterization.

Caption: Key 2D NMR correlations for structure elucidation.

Application Notes and Protocols for α-L-Fucosidase Assays Using Methyl α-L-Fucopyranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-L-fucosidases are exoglycosidases that catalyze the hydrolysis of terminal α-L-fucosyl residues from a variety of glycoconjugates, including glycoproteins and glycolipids.[1] These enzymes are crucial in various physiological and pathological processes, such as cell signaling, immune responses, and cancer progression.[2][3][4] Dysregulation of α-L-fucosidase activity has been implicated in several diseases, including fucosidosis, a lysosomal storage disorder, and various cancers, making it a significant target for diagnostics and drug development.[5]

Methyl α-L-fucopyranoside is a simple, non-chromogenic substrate that can be utilized to measure the activity of α-L-fucosidase. Its structural similarity to the natural L-fucose moiety makes it a valuable tool for fundamental enzymatic studies and for screening inhibitors that target the enzyme's active site. Unlike artificial substrates that release a colored or fluorescent reporter group upon cleavage, the hydrolysis of methyl α-L-fucopyranoside yields L-fucose and methanol. The detection of L-fucose requires a coupled enzyme assay, providing a quantitative measure of α-L-fucosidase activity.

These application notes provide detailed protocols for assessing α-L-fucosidase activity using methyl α-L-fucopyranoside, as well as for the more common chromogenic and fluorogenic substrates for comparative purposes.

Data Presentation: Kinetic Parameters of α-L-Fucosidase

While methyl α-L-fucopyranoside is a valuable substrate for specific applications, comprehensive kinetic data for its hydrolysis by various α-L-fucosidases are not extensively reported in the literature. For comparative purposes, the kinetic parameters for the commonly used artificial substrates, p-nitrophenyl-α-L-fucopyranoside (pNPF) and 4-methylumbelliferyl-α-L-fucopyranoside (4-MUF), are summarized below. These substrates are widely used due to the direct detection of their respective chromogenic and fluorogenic reporter molecules upon enzymatic cleavage.

| Substrate | Enzyme Source | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| p-Nitrophenyl-α-L-fucopyranoside | Venus mercenaria | 0.26 | Not Reported | 4.5 - 5.5 | [6] |

| p-Nitrophenyl-α-L-fucopyranoside | Pecten maximus | 0.650 | 85 | 4.0 | [5] |

| p-Nitrophenyl-α-L-fucopyranoside | Bifidobacterium castoris | Not Reported | 0.264 U/mg | 5.5 | [7] |

| 4-Methylumbelliferyl-α-L-fucopyranoside | Human Amniotic Fluid | 0.05 ± 0.01 | Not Reported | ~5.0 | |

| 4-Methylumbelliferyl-α-L-fucopyranoside | Human and Mouse Lysates | 0.75 (Assay Concentration) | Not Reported | 5.5 | [8] |

Experimental Protocols

Protocol 1: α-L-Fucosidase Activity Assay using Methyl α-L-Fucopyranoside (Coupled Enzyme Assay)

This protocol describes a two-step enzymatic reaction to determine α-L-fucosidase activity by quantifying the amount of L-fucose released from methyl α-L-fucopyranoside. The released L-fucose is oxidized by L-fucose dehydrogenase, with the concomitant reduction of NADP+ to NADPH, which can be measured spectrophotometrically at 340 nm.[9]

Materials:

-

α-L-Fucosidase (source of interest, e.g., purified enzyme, cell lysate, tissue homogenate)

-

Methyl α-L-fucopyranoside

-

L-Fucose Dehydrogenase

-

NADP+ (Nicotinamide adenine dinucleotide phosphate)

-

Assay Buffer (e.g., 50 mM Sodium Phosphate, pH 7.0)

-

Microplate reader capable of measuring absorbance at 340 nm

-

96-well UV-transparent microplates

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of methyl α-L-fucopyranoside in Assay Buffer. The final concentration in the assay should be optimized based on the enzyme's characteristics (typically in the mM range).

-

Prepare a stock solution of NADP+ in Assay Buffer.

-

Prepare a solution of L-fucose dehydrogenase in Assay Buffer.

-

Prepare a standard curve of L-fucose in Assay Buffer.

-

-

α-L-Fucosidase Reaction (Step 1):

-

To each well of a 96-well microplate, add the sample containing α-L-fucosidase.

-

Initiate the reaction by adding the methyl α-L-fucopyranoside solution.

-

Incubate the plate at the optimal temperature for the α-L-fucosidase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes).

-

-

L-Fucose Detection (Step 2):

-

To each well containing the completed α-L-fucosidase reaction, add NADP+ and L-fucose dehydrogenase.

-

Incubate at room temperature for 15-30 minutes to allow for the complete oxidation of the released L-fucose.

-

Measure the absorbance at 340 nm.

-

-

Data Analysis:

-

Subtract the absorbance of a blank control (containing all components except the α-L-fucosidase) from the sample readings.

-

Determine the concentration of L-fucose produced using the L-fucose standard curve.

-